1-Methylpyrrolidine-2-carboxamide

Overview

Description

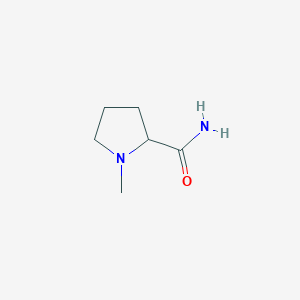

1-Methylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

It’s known that the pyrrolidine ring is a common feature in many biologically active compounds, and it’s believed to contribute to their activity by efficiently exploring the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also contributes to the increased three-dimensional coverage .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine and its derivatives have been compared with those of the parent aromatic pyrrole and cyclopentane . This information could potentially provide insights into the ADME properties of 1-Methylpyrrolidine-2-carboxamide.

Result of Action

Given the wide range of biological activities associated with pyrrolidine alkaloids , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-2-carboxamide can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . Another method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation

Recent studies have highlighted the efficacy of 1-methylpyrrolidine-2-carboxamide as a plant growth regulator. It has been shown to promote growth in various crops, including cucumbers and strawberries. The compound enhances several growth parameters such as plant height, root length, and leaf area.

Key Findings

- Cucumber Growth Enhancement : At a concentration of 1000 nM, the application of this compound resulted in:

- Strawberry Growth Promotion : In strawberry plants treated with the compound:

Summary Table of Growth Parameters

| Crop | Treatment Concentration | Plant Height Increase | Branch Number Increase | Leaf Area Increase |

|---|---|---|---|---|

| Cucumber | 1000 nM | 22% | N/A | 41% |

| Strawberry | 1000 nM | 15% | 70% | N/A |

Medicinal Chemistry Applications

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. A series of pyrrolidine carboxamides have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of the bacterium.

Case Study: InhA Inhibitors

- A high-throughput screening identified several pyrrolidine carboxamides as effective inhibitors of InhA.

- The lead compounds demonstrated improved potency over existing treatments, with some showing over 160-fold enhancement in activity through structural optimization .

Organic Synthesis Applications

Building Blocks in Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical transformations, making it valuable in the development of new pharmaceuticals.

Notable Transformations

- The compound can participate in electrophilic cyanation reactions, facilitating the synthesis of nitriles and other derivatives.

- Its reactivity is enhanced by the presence of functional groups such as the cyanomethyl group, which can be further modified to yield biologically active compounds.

Comparison with Similar Compounds

1-Methylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

- Pyrrolizines

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The unique properties of this compound, such as its specific functional groups and stereochemistry, contribute to its distinct chemical and biological behavior.

Biological Activity

1-Methylpyrrolidine-2-carboxamide (C₆H₁₂N₂O) is a chiral compound derived from L-proline, notable for its pyrrolidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and synthesis methods.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula: C₆H₁₂N₂O

- Molecular Weight: 114.17 g/mol

- Structure:

This compound features a methyl group attached to the nitrogen atom of the pyrrolidine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways that are crucial for various physiological processes .

- Receptor Modulation: It has been shown to influence receptor activity, which can lead to altered signaling pathways associated with inflammation and other biological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects: Derivatives of this compound have demonstrated potential neuroprotective properties, making them candidates for treating ischemic cerebrovascular diseases.

- Anti-inflammatory Properties: The compound has been linked to anti-inflammatory effects, particularly through modulation of cytokine production and adhesion molecule expression in endothelial cells .

- Anticancer Potential: It serves as a building block in synthesizing compounds with anticancer activity, influencing cancer cell proliferation through specific molecular interactions.

Synthesis Methods

Several methods have been developed for synthesizing this compound, highlighting its versatility in organic chemistry:

- Chiral Auxiliary Utilization: The compound is often used as a chiral auxiliary in asymmetric synthesis, enhancing the stereochemical outcomes of reactions.

- Alkylation and Acylation: The nitrogen atom in the pyrrolidine ring allows for further modifications such as alkylation and acylation, expanding its utility in synthetic chemistry .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of derivatives of this compound found that these compounds could reduce neuronal damage in models of ischemic stroke. The mechanism involved modulation of oxidative stress pathways and apoptosis-related signaling.

Case Study 2: Anti-inflammatory Activity

In vivo experiments demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines in mouse models of atherosclerosis. This effect was linked to enhanced expression of protective genes such as KLF2, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGERQMDMYFFQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.